Benzyl 5-oxopyrrolidine-2-carboxylate
Description
Benzyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
benzyl 5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCDGGRHAHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975966 | |
| Record name | Benzyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60555-57-9 | |
| Record name | 5-Oxoproline phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60555-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 5-oxoprolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 5-oxopyrrolidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 5-oxopyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at the 5-position of the pyrrolidine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium, reflux | 5-Oxopyrrolidine-2-carboxylic acid | 75–85% |
| Chromium trioxide | Acetic acid, room temperature | 5-Oxopyrrolidine-2-carboxylic acid | 60–70% |
Oxidation typically converts the ketone to a carboxylic acid, which can further serve as a precursor for peptide coupling or metal coordination complexes.
Reduction Reactions
Reduction targets both the ketone and ester groups:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Sodium borohydride | Methanol, 0°C | 5-Hydroxypyrrolidine-2-carboxylate | Selective ketone reduction |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | Benzyl 5-hydroxypyrrolidine-2-carboxylate | Full ester reduction to alcohol |
Selective reduction pathways enable precise functional group manipulation, critical for synthesizing chiral alcohols or amino acid derivatives.
Hydrolysis Reactions
The benzyl ester group is susceptible to hydrolysis:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| Aqueous HCl (1M), reflux | – | 5-Oxopyrrolidine-2-carboxylic acid | Pharmaceutical intermediates |
| NaOH (2M), ethanol, 50°C | – | Sodium 5-oxopyrrolidine-2-carboxylate | Water-soluble derivatives |
Hydrolysis under acidic or basic conditions provides access to carboxylic acids or their salts, facilitating further derivatization.
Substitution Reactions
The benzyloxy group undergoes nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | Ethanol, 100°C, 12 h | 5-Oxopyrrolidine-2-carboxamide | 80% |
| Thiophenol | DMF, K₂CO₃, 80°C, 6 h | 5-Oxopyrrolidine-2-carbothioate | 65% |
These reactions expand the compound’s utility in generating amides, thioesters, and other functionalized analogs.
Condensation Reactions
Condensation with diketones forms pyrrole derivatives, as demonstrated in a study using hexane-2,5-dione :
| Reactant | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Hexane-2,5-dione | Propan-2-ol, acetic acid, reflux, 4 h | 2,5-Dimethylpyrrole derivative | ¹H NMR : δ 1.95 (s, 6H, 2CH₃), 5.78 (s, 2H, CH–CH pyr) |
This reaction proceeds via Paal-Knorr synthesis, forming substituted pyrroles with applications in material science and drug discovery.
Reaction Optimization Insights
-
Temperature Sensitivity : Ester hydrolysis proceeds efficiently at 50–80°C, while higher temperatures promote side reactions like decarboxylation.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
Benzyl 5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of benzyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compounds .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-oxopyrrolidine-2-carboxylate: Unique due to its specific substitution pattern and potential biological activity.
Pyrrolidine-2,5-dione: Similar structure but lacks the benzyl group, leading to different chemical properties and applications.
Proline Derivatives: Share the pyrrolidine ring but have different substituents, affecting their biological activity and synthetic utility.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Biological Activity
Benzyl 5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered pyrrolidine ring with an oxo group and a carboxylate moiety. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of approximately 235.27 g/mol. The compound's unique structure contributes to its potential applications in drug development.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to act on enzymes and receptors involved in various neurological pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's Disease. The compound has been characterized as a selective calpain inhibitor, which is significant given the role of calpain in neurodegeneration .
Anticancer Activity
Case Studies and Findings:
- In Vitro Studies : this compound derivatives have demonstrated anticancer properties against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In one study, compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity. Notably, certain derivatives exhibited potent cytotoxicity comparable to cisplatin, a standard chemotherapy drug .
- Mechanism of Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. Results indicated that modifications in the chemical structure significantly influenced the potency against cancer cells. For instance, compounds with specific substitutions on the phenyl ring displayed enhanced activity .
- Selectivity and Toxicity : While some derivatives showed promising anticancer activity, they also exhibited varying levels of toxicity towards non-cancerous cells (HSAEC-1 KT). This highlights the importance of optimizing chemical structures to improve selectivity for cancer cells while minimizing adverse effects on healthy tissues .
Antimicrobial Activity
Research Findings:
- Broad-Spectrum Efficacy : this compound derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli. Some compounds demonstrated notable efficacy against Gram-positive bacteria while showing limited activity against Gram-negative strains .
- Resistance Mechanisms : The antimicrobial studies indicate that structural modifications can enhance the effectiveness against resistant strains, suggesting a potential pathway for developing new antibiotics targeting resistant bacteria .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate (A549 cells) | Effective against Gram-positive bacteria | Calpain inhibition |
| Derivative A (with nitro group) | High (A549 cells) | Selective against MRSA | Enhanced binding affinity |
| Derivative B (with methoxy group) | Low (A549 cells) | No significant activity | Poor solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
